molecular formula C9H13NO4 B8401309 Methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate

Methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate

Cat. No. B8401309
M. Wt: 199.20 g/mol
InChI Key: FCXDIYVVOCFIMV-UHFFFAOYSA-N
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Patent
US05114461

Procedure details

A solution of methyl 3-(ethoxycarbonylacetamido)-3-methylbutyrate (45 g) and sodium metal (4.22 g) in anhydrous methanol (450 ml) was heated at a reflux for 3 hours. The cooled mixture was evaporated under reduced pressure and the residue dissolved in water (200 ml). The aqueous solution was washed with ether (3×100 ml), acidified with 2N hydrochloric acid and the acidic mixture extracted with dichloromethane (3×100 ml). The combined extracts were washed with water (2×100 ml), dried over magnesium sulphate and evaporated under reduced pressure to give methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate (26.3 g), mp 170°-172° C., as a cream crystalline solid.
Name
methyl 3-(ethoxycarbonylacetamido)-3-methylbutyrate
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][C:7]([NH:9][C:10]([CH3:17])([CH3:16])[CH2:11][C:12]([O:14]C)=O)=[O:8])=[O:5])C.[Na]>CO>[CH3:16][C:10]1([CH3:17])[NH:9][C:7](=[O:8])[CH:6]([C:4]([O:3][CH3:1])=[O:5])[C:12](=[O:14])[CH2:11]1 |^1:17|

Inputs

Step One
Name
methyl 3-(ethoxycarbonylacetamido)-3-methylbutyrate
Quantity
45 g
Type
reactant
Smiles
C(C)OC(=O)CC(=O)NC(CC(=O)OC)(C)C
Name
Quantity
4.22 g
Type
reactant
Smiles
[Na]
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (200 ml)
WASH
Type
WASH
Details
The aqueous solution was washed with ether (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
the acidic mixture extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C(C(N1)=O)C(=O)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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